molecular formula C23H28N2O5S B2824288 2-(4-(isopropylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide CAS No. 1206995-16-5

2-(4-(isopropylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide

Cat. No.: B2824288
CAS No.: 1206995-16-5
M. Wt: 444.55
InChI Key: QLSWCPYKAKNGNF-UHFFFAOYSA-N
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Description

2-(4-(Isopropylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is designed with a core acetamide structure, a feature common in many pharmacologically active agents . Its structure incorporates key functional groups, including a morpholino ring and an isopropylsulfonyl moiety, which are frequently employed in molecular design to modulate the compound's physicochemical properties, solubility, and biological activity . The presence of the sulfonamide group, in particular, links it to a class of compounds explored for a wide range of therapeutic applications . Researchers may investigate this compound as a potential scaffold for developing novel agents, given that structural analogues of acetamide and sulfonamide have been studied for various biological activities . The compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Handling should adhere to all applicable laboratory safety standards.

Properties

IUPAC Name

N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S/c1-17(2)31(28,29)21-9-5-18(6-10-21)15-22(26)24-20-7-3-19(4-8-20)16-23(27)25-11-13-30-14-12-25/h3-10,17H,11-16H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSWCPYKAKNGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 4-(isopropylsulfonyl)phenylamine: This intermediate is synthesized by sulfonylation of 4-aminophenyl with isopropylsulfonyl chloride under basic conditions.

    Formation of 4-(2-morpholino-2-oxoethyl)phenylamine: This intermediate is prepared by reacting 4-aminophenyl with 2-morpholino-2-oxoethyl chloride in the presence of a base.

    Coupling Reaction: The final step involves coupling the two intermediates using acetic anhydride to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-(isopropylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity
Research has shown that derivatives of phenylacetamides, similar to the compound , exhibit anticonvulsant properties. A study synthesized a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their efficacy in animal models for epilepsy. The results indicated that certain derivatives were effective against maximal electroshock seizures, suggesting potential for developing new antiepileptic drugs (AEDs) .

Cancer Treatment
Another significant application of related compounds is in cancer therapy. Studies have evaluated N-phenylacetamide derivatives as microtubule-targeting agents in drug-resistant cancer cells. These compounds demonstrated the ability to inhibit tumor growth through mechanisms involving disruption of microtubule dynamics, which is crucial for cell division .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of compounds and their biological activity is essential for drug development. SAR studies on similar phenylacetamides have identified key structural features that enhance anticonvulsant activity. For instance, modifications in the amide and sulfonamide groups significantly influenced the potency and selectivity of these compounds against specific targets like sodium channels .

Enzyme Inhibition

Carbonic Anhydrase Inhibition
Compounds structurally related to 2-(4-(isopropylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide have been explored as inhibitors of carbonic anhydrase (CA), an enzyme implicated in various physiological processes and diseases, including glaucoma and cancer. Recent studies synthesized novel series of morpholino-containing derivatives that showed potent inhibition against specific CA isoforms, indicating a promising avenue for therapeutic development .

Pharmacological Insights

The pharmacological profile of related compounds has been extensively documented, revealing insights into their mechanisms of action. For example, studies have demonstrated that certain derivatives exhibit selective binding to voltage-gated sodium channels, which are pivotal in modulating neuronal excitability. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .

Case Studies

Study Focus Findings
Obniska et al., 2010Anticonvulsant activityIdentified several N-phenylacetamide derivatives with significant efficacy in MES seizure models.
Recent Cancer StudyMicrotubule targetingDemonstrated effectiveness of N-phenylacetamides in inhibiting drug-resistant cancer cell proliferation.
Morpholino Derivative StudyCarbonic anhydrase inhibitionShowed promising inhibitory activity against hCA II, IX, and XII isoforms, suggesting potential therapeutic applications in oncology and ophthalmology.

Mechanism of Action

The mechanism of action of 2-(4-(isopropylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in 5l) downfield-shift aromatic protons in NMR, whereas electron-donating groups (e.g., OCH₃ in 5j) upfield-shift them. The target’s sulfonyl group is expected to cause significant deshielding (~7.5–8.0 ppm for adjacent protons) .

Morpholine-Modified Analogues ()

Two compounds from feature morpholine rings with acetyl or methylsulfonyl modifications:

2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide :

  • Exhibits a ¹H NMR signal at δ 2.14 ppm (acetyl CH₃) and a molecular ion peak at m/z 347 (M+H) .

2-(6,6-Dimethyl-4-(methylsulfonyl)-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide :

  • Contains a methylsulfonyl group, contributing to higher polarity (logP ~1.2 predicted) compared to the acetyl derivative (logP ~2.5) .

Comparison with Target :

  • The target’s 2-oxoethyl linker to morpholine may increase conformational flexibility compared to the rigid 6,6-dimethylmorpholine derivatives in . This flexibility could improve binding to dynamic enzyme active sites .

Phenoxy vs. Sulfonyl Derivatives ()

  • : 2-(4-Isopropyl-3-methylphenoxy)-N-(4-morpholinophenyl)acetamide replaces the sulfonyl group with a phenoxy moiety. This substitution reduces electronegativity, lowering solubility in aqueous media (predicted logP increase by ~0.8) .
  • : 2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]-N-(4-morpholinophenyl)acetamide includes a sulfonamide group, which enhances hydrogen-bonding capacity compared to the target’s sulfonyl group .

Simple Acetamide Derivatives ()

  • : 2-Chloro-N-(4-fluorophenyl)acetamide serves as a baseline for acetamide reactivity. The chloro group facilitates nucleophilic displacement, a property absent in the target due to its stable sulfonyl group .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing 2-(4-(isopropylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide?

Answer: The compound’s synthesis typically involves multi-step reactions, including sulfonylation, amidation, and morpholine ring functionalization. Key steps include:

  • Sulfonylation: Reacting 4-isopropylthiophenol with chlorosulfonic acid under anhydrous conditions at 0–5°C to form the sulfonyl chloride intermediate .
  • Amidation: Coupling the sulfonyl intermediate with 4-(2-morpholino-2-oxoethyl)aniline using a carbodiimide coupling agent (e.g., EDC/HCl) in dichloromethane at room temperature .
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol .
    Critical Conditions:
  • Temperature control during sulfonylation to prevent side reactions.
  • Use of anhydrous solvents to avoid hydrolysis of intermediates.

Q. How can researchers validate the structural integrity and purity of this compound?

Answer: Combine spectroscopic and chromatographic methods:

  • NMR: Analyze 1H^1H and 13C^{13}C NMR signals to confirm functional groups (e.g., sulfonyl proton at δ 3.1–3.3 ppm, morpholine carbonyl at δ 168–170 ppm) .
  • HPLC: Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95% by area normalization) .
  • Mass Spectrometry: Confirm molecular weight via ESI-MS (expected [M+H]+^+ ~475–480 Da) .

Q. Table 1: Key NMR Signals

Functional Group1H^1H NMR (δ, ppm)13C^{13}C NMR (δ, ppm)
Sulfonyl group3.1–3.3 (m, 1H)44.5 (CH3_3)2_2CH
Morpholine carbonyl-168.5
Acetamide NH7.6–7.8 (br s, 1H)-

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

Answer: Contradictions often arise from assay-specific variables or structural analogs. Methodological strategies include:

  • Dose-Response Curves: Compare EC50_{50}/IC50_{50} values across assays (e.g., kinase inhibition vs. cellular cytotoxicity) to identify off-target effects .
  • Structural Analog Analysis: Test derivatives with modified sulfonyl or morpholine groups to isolate pharmacophores (e.g., replace isopropyl with tert-butyl to assess steric effects) .
  • Assay Validation: Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm target engagement .

Q. What computational and experimental approaches are recommended for elucidating the structure-activity relationship (SAR) of this compound?

Answer:

  • In Silico Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase ATP-binding pockets). Validate with mutagenesis studies .
  • SAR Libraries: Synthesize derivatives with systematic substitutions (e.g., sulfonyl group variants, morpholine ring oxidation) and test in high-throughput screens .
  • Free Energy Perturbation (FEP): Calculate binding energy differences for substituent modifications to prioritize synthetic targets .

Q. Table 2: Substituent Effects on Bioactivity

Substituent ModificationObserved Activity ChangeReference
Isopropyl → tert-butylIncreased kinase selectivity
Morpholine → piperazineReduced cellular uptake

Q. How should researchers design experiments to address discrepancies in NMR spectral data for this compound?

Answer:

  • Variable Temperature NMR: Resolve signal splitting caused by conformational exchange (e.g., morpholine ring puckering) .
  • 2D NMR (COSY, HSQC): Assign overlapping proton signals (e.g., aromatic protons adjacent to the sulfonyl group) .
  • Isotopic Labeling: Use 15N^{15}N-labeled acetamide to confirm NH coupling patterns .

Methodological Guidance

Q. What strategies are effective for optimizing reaction yields in large-scale synthesis?

  • Flow Chemistry: Implement continuous flow reactors for exothermic steps (e.g., sulfonylation) to improve heat dissipation and scalability .
  • Catalyst Screening: Test Pd/C or Ni catalysts for reductive amination steps to reduce byproducts .

Q. How can researchers integrate this compound into drug discovery pipelines?

  • ADMET Profiling: Assess metabolic stability (e.g., liver microsome assays) and permeability (Caco-2 monolayers) early in lead optimization .
  • Target Deconvolution: Use affinity chromatography or photoaffinity labeling to identify off-target proteins .

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